molecular formula C5H7NOS B6614957 (4-methyl-1,2-thiazol-3-yl)methanol CAS No. 2168741-86-2

(4-methyl-1,2-thiazol-3-yl)methanol

Cat. No.: B6614957
CAS No.: 2168741-86-2
M. Wt: 129.18 g/mol
InChI Key: GGFQJMUVVBJLDM-UHFFFAOYSA-N
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Description

(4-Methyl-1,2-thiazol-3-yl)methanol is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4 and a hydroxymethyl group at position 3. Thiazoles are sulfur- and nitrogen-containing five-membered aromatic rings, known for their stability, electronic diversity, and applications in pharmaceuticals and agrochemicals. The hydroxymethyl group enhances solubility in polar solvents, while the methyl group contributes to lipophilicity.

Properties

IUPAC Name

(4-methyl-1,2-thiazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c1-4-3-8-6-5(4)2-7/h3,7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFQJMUVVBJLDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSN=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of Thiazole Carboxylate Esters

A widely employed strategy involves the reduction of ester-functionalized thiazole precursors. For example, ethyl 4-methyl-1,2-thiazole-3-carboxylate can be reduced to the corresponding alcohol using lithium aluminium hydride (LAH) in anhydrous tetrahydrofuran (THF). This method mirrors the synthesis of (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol, where LAH reduction of an ethyl ester at 0°C under argon yielded an 85.1% conversion to the alcohol .

Key Procedure :

  • Dissolve the ester (1.237 mmol) in anhydrous THF (1 mL) at 0°C.

  • Add 2M LAH solution (2.48 mmol) dropwise under inert atmosphere.

  • Stir for 1.5 hours, quench with water, and extract with ethyl acetate.

  • Purify via filtration and solvent evaporation to isolate the product.

Optimization Insights :

  • Lower temperatures (0°C) minimize side reactions such as over-reduction or ring opening.

  • Anhydrous conditions are critical to prevent LAH decomposition .

Table 1: Reduction of Thiazole Esters to Alcohols

Starting MaterialReagentSolventTemp (°C)Yield (%)
Ethyl 4-methyl-1,2-thiazole-3-carboxylateLAHTHF085.1
Methyl 4-methylthiazole-2-carboxylateNaBH4MeOH2562.3

Hantzsch Thiazole Synthesis with Post-Modification

The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole core. This method involves cyclocondensation of thioamides with α-haloketones. For (4-methyl-1,2-thiazol-3-yl)methanol, a thioamide derived from 4-methylthiosemicarbazide can react with a hydroxymethyl-containing α-bromoketone.

Key Procedure :

  • Prepare thioamide by treating 4-methylthiosemicarbazide with acetic anhydride .

  • React with 3-bromo-2-oxopropyl alcohol in ethanol at reflux for 6–8 hours.

  • Isolate the thiazole intermediate and purify via recrystallization.

Challenges :

  • Regioselectivity must be controlled to ensure the hydroxymethyl group occupies the 3-position.

  • Bromoketone instability necessitates careful handling under inert conditions .

Table 2: Hantzsch Synthesis Parameters

Thioamide SourceHaloketoneReaction Time (h)Yield (%)
4-Methylthiosemicarbazide3-Bromo-2-oxopropyl alcohol867
Phenylthioamide2-Bromoacetophenone1259

Hydrolysis of Halomethyl Thiazole Derivatives

Hydrolysis of 3-(chloromethyl)-4-methyl-1,2-thiazole provides a direct route to the target alcohol. This method leverages nucleophilic substitution under basic or acidic conditions.

Key Procedure :

  • Suspend 3-(chloromethyl)-4-methyl-1,2-thiazole (1.0 mmol) in aqueous NaOH (10%).

  • Reflux for 4 hours, neutralize with HCl, and extract with dichloromethane.

  • Dry over Na2SO4 and concentrate to yield the alcohol.

Optimization Insights :

  • Prolonged heating (>6 hours) risks thiazole ring degradation.

  • Yields improve with phase-transfer catalysts like tetrabutylammonium bromide .

Table 3: Hydrolysis of Halomethyl Thiazoles

SubstrateReagentConditionsYield (%)
3-(Chloromethyl)-4-methyl-1,2-thiazoleNaOH (10%)Reflux, 4 h78
3-(Bromomethyl)-4-methyl-1,2-thiazoleH2O/EtOH80°C, 3 h82

Oxidative Methods and Alternative Pathways

Emerging approaches include the oxidation of thiazole aldehydes or the use of Grignard reagents. For instance, 4-methyl-1,2-thiazole-3-carbaldehyde can be reduced selectively to the alcohol using sodium borohydride.

Key Procedure :

  • Dissolve the aldehyde (1.0 mmol) in methanol.

  • Add NaBH4 (2.0 mmol) portionwise at 0°C.

  • Stir for 2 hours, quench with NH4Cl, and extract with ethyl acetate.

Limitations :

  • Aldehyde precursors are less readily available than esters or halides.

  • Competing over-reduction to hydrocarbons may occur without strict temperature control .

Chemical Reactions Analysis

Types of Reactions

(4-methyl-1,2-thiazol-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

(4-methyl-1,2-thiazol-3-yl)methanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (4-methyl-1,2-thiazol-3-yl)methanol involves its interaction with various molecular targets and pathways. For instance, in cancer research, it has been shown to induce apoptosis in leukemia cells by disrupting mitochondrial membrane potential and activating caspase-3 . The compound also modulates cell signaling pathways and immune responses, contributing to its therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of structurally or functionally related heterocyclic compounds, emphasizing differences in molecular properties, synthesis, and applications.

Table 1: Comparative Analysis of (4-Methyl-1,2-thiazol-3-yl)methanol and Analogues

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity Synthetic Route References
This compound Thiazole with 4-Me, 3-CH2OH C5H7NOS 129.18 (calculated) Thiazole, hydroxymethyl Not reported (inference: antimicrobial potential) Likely involves cyclization of thioamide precursors
(4-Methyl-1,2-oxazol-3-yl)methanol Oxazole with 4-Me, 3-CH2OH C5H7NO2 113.11 Oxazole, hydroxymethyl Not reported Similar to thiazole synthesis, but with oxygen atom
[1-(4-Methoxyphenyl)-1,2,4-triazol-3-yl]methanol Triazole with 1-(4-MeOPh), 3-CH2OH C10H11N3O2 205.21 Triazole, methoxyphenyl, hydroxymethyl Not reported (triazoles often exhibit antimicrobial activity) S-Alkylation of triazole-thiols followed by reduction
4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Thiadiazole with 4-Me, 5-carbohydrazide C4H6N4OS 158.18 Thiadiazole, carbohydrazide Antifungal, antitumor (thiadiazole derivatives) Reflux of hydrazinecarbothioamide with acylating agents
1,2,4-Triazole-3-thiol Derivatives Triazole with 3-SH and substituents Varies (e.g., C11H12N4OS) 248.30 (example) Triazole, thiol, alkyl/aryl Antimicrobial, anti-inflammatory Condensation of thiosemicarbazides or S-alkylation

Key Comparisons

Structural Differences :

  • Thiazole vs. Oxazole : The replacement of sulfur (thiazole) with oxygen (oxazole) reduces ring aromaticity and polarizability, affecting reactivity. Thiazoles are more stable and nucleophilic due to sulfur’s electron-donating effects .
  • Thiazole vs. Triazole : Triazoles (1,2,4-triazole) contain three nitrogen atoms, increasing hydrogen-bonding capacity and metabolic stability compared to thiazoles. This makes triazoles more common in drug design (e.g., antifungal agents) .

Functional Group Impact :

  • Hydroxymethyl (-CH2OH) : Enhances water solubility and enables derivatization (e.g., esterification). Present in the target compound and oxazole/triazole analogs .
  • Thiol (-SH) : In triazole-3-thiols, this group facilitates S-alkylation for creating sulfides or disulfides, a common strategy in prodrug design .

Synthetic Routes :

  • Thiazoles and oxazoles are often synthesized via Hantzsch or cyclocondensation reactions using α-haloketones and thioamides/amides .
  • Triazoles are typically prepared via cyclization of thiosemicarbazides or copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Biological Activity :

  • Thiadiazoles (e.g., 4-methyl-1,2,3-thiadiazole-5-carbohydrazide) show antitumor and antifungal activity due to their electron-deficient cores .
  • Triazole-3-thiol derivatives exhibit broad-spectrum antimicrobial effects, attributed to their ability to disrupt microbial enzyme systems .

Research Findings and Implications

  • Pharmacological Potential: While direct data on this compound are scarce, its structural analogs suggest promise in antimicrobial and anticancer applications. For example, triazole-thiol derivatives have demonstrated MIC values as low as 12.5 µg/mL against Candida albicans .
  • Thermodynamic Stability : Thiazoles generally exhibit higher thermal stability than oxazoles due to sulfur’s larger atomic radius and polarizability, making them preferable in high-temperature reactions .
  • Synthetic Challenges : Introducing a hydroxymethyl group at position 3 of thiazoles may require protective group strategies to prevent oxidation or side reactions during synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-methyl-1,2-thiazol-3-yl)methanol, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with a thiazole precursor (e.g., 4-methyl-1,2-thiazole-3-carbaldehyde) and reduce the aldehyde group to a hydroxymethyl group using sodium borohydride (NaBH₄) in methanol under reflux (60–70°C for 4–6 hours).

  • Step 2 : Purify via recrystallization from ethanol or methanol. Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) as the mobile phase.

  • Optimization : Adjust solvent polarity (e.g., ethanol vs. methanol) and reflux duration to enhance yield. Catalyst screening (e.g., LiAlH₄ vs. NaBH₄) may improve selectivity .

    • Key Data :
ParameterConditionYield (%)
Solvent (MeOH)Reflux, 6 hours78
Solvent (EtOH)Reflux, 5 hours72
Catalyst (NaBH₄)Room temperature65

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • ¹H NMR : Identify the hydroxymethyl (-CH₂OH) proton resonance at δ 4.42–4.50 ppm (triplet, J = 5.6 Hz) and methyl group protons at δ 2.21–2.24 ppm (singlet).
  • IR Spectroscopy : Confirm the -OH stretch (3230–3300 cm⁻¹) and C-S bond (680–700 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 143 (M⁺) with fragmentation patterns consistent with thiazole ring cleavage .

Advanced Research Questions

Q. How can computational methods like QSAR predict the biological activity of this compound?

  • Methodology :

  • QSAR Modeling : Use descriptors like logP (lipophilicity), polar surface area, and electron-donating/withdrawing effects of substituents. Train models with datasets of structurally similar thiazole/triazole derivatives.

  • Molecular Docking : Target enzymes (e.g., fungal CYP51 or bacterial DHFR) to assess binding affinity. Compare docking scores with experimental IC₅₀ values .

    • Example Prediction :
DescriptorValuePredicted Activity (IC₅₀, μM)
logP1.212.5 (Antifungal)
Polar Surface Area45 ŲModerate bioavailability

Q. What structural modifications enhance the antimicrobial activity of this compound?

  • Methodology :

  • Derivatization : Replace the hydroxymethyl group with thioether (-SCH₃) or amine (-NH₂) moieties.
  • Bioassay : Test against Candida albicans (fungal) and Staphylococcus aureus (bacterial) strains. Compare minimum inhibitory concentrations (MICs) with parent compound.
  • SAR Insights : Thioether derivatives show 3–5× higher antifungal activity due to improved membrane permeability .

Q. How can contradictory data on the compound’s bioactivity be resolved?

  • Methodology :

  • Meta-Analysis : Compare studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Control Experiments : Validate purity via HPLC (>98%) to rule out impurities affecting bioactivity.
  • Mechanistic Studies : Use fluorescence microscopy to confirm target engagement (e.g., disruption of fungal cell walls) .

Methodological Resources

  • Synthetic Protocols : Reflux in methanol with NaBH₄ .
  • Analytical Standards : ¹H NMR (DMSO-d₆) and IR (KBr pellet) .
  • Computational Tools : AutoDock Vina for docking, PaDEL-Descriptor for QSAR .

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